![molecular formula C13H15ClO3 B14128582 Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate CAS No. 89058-50-4](/img/structure/B14128582.png)
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a propanoate ester, with a 4-chlorophenyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
科学的研究の応用
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Lacks the epoxide ring, making it less reactive.
Methyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Chlorophenyl glycidyl ether: Contains an epoxide ring but differs in the ester linkage.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an ester group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
89058-50-4 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC名 |
ethyl 3-[2-(4-chlorophenyl)oxiran-2-yl]propanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)7-8-13(9-17-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
InChIキー |
DIKFTMQPFFXOSU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1(CO1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


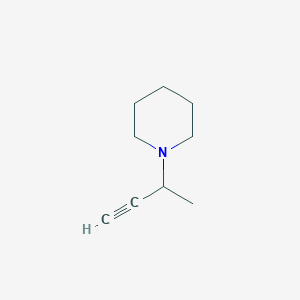

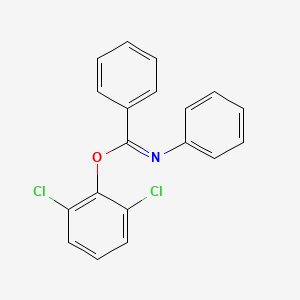

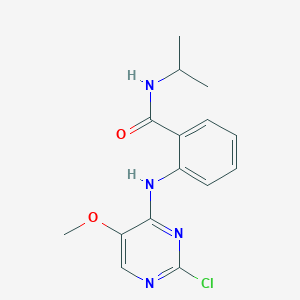
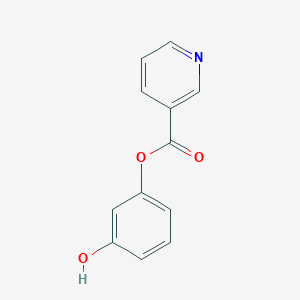

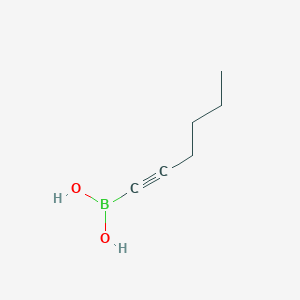
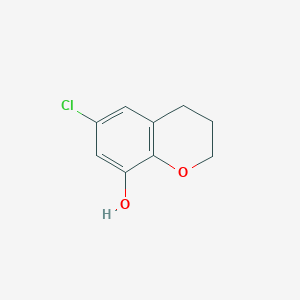

![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
